6-Chloronicotinaldehyde: A Technical Guide for Researchers
6-Chloronicotinaldehyde: A Technical Guide for Researchers
CAS Number: 23100-12-1[1][2][3][4][5]
This technical guide provides an in-depth overview of 6-Chloronicotinaldehyde, a pivotal chemical intermediate for professionals in research, drug development, and agrochemical synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications as a versatile building block.
Core Properties and Safety Data
6-Chloronicotinaldehyde, also known as 2-Chloro-5-formylpyridine or 2-chloropyridine-5-carboxaldehyde, is a solid, off-white to beige crystalline powder under standard conditions.[2][5] Its unique structure, featuring both a chlorinated pyridine (B92270) ring and a reactive aldehyde group, makes it a valuable precursor in the synthesis of complex heterocyclic compounds.[6]
Physicochemical Data
The following table summarizes the key quantitative properties of 6-Chloronicotinaldehyde.
| Property | Value | Source |
| CAS Number | 23100-12-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄ClNO | [1][2][3] |
| Molecular Weight | 141.56 g/mol | [2][5] |
| Melting Point | 77-81 °C | [1][2] |
| Boiling Point | 249.3 ± 20.0 °C at 760 mmHg | [1] |
| Density | ~1.3 g/cm³ | [1][2] |
| Flash Point | 104.6 ± 21.8 °C | [1] |
| Solubility | Soluble in water, dichloromethane (B109758), chloroform, DMSO, and ethyl acetate. | [2] |
| Purity (Typical) | ≥96.0% | [6][7] |
Safety and Handling
6-Chloronicotinaldehyde is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
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Hazard Statements:
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Precautionary Measures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]
-
Avoid inhalation of dust and direct contact with skin and eyes.[9]
-
Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[9][10]
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Synthesis and Experimental Protocols
The most common and effective method for synthesizing 6-Chloronicotinaldehyde is through the oxidation of the corresponding primary alcohol, 2-chloro-5-(hydroxymethyl)pyridine. The Swern oxidation is particularly well-suited for this transformation due to its mild reaction conditions, which prevent over-oxidation to the carboxylic acid.[2][10]
Experimental Protocol: Swern Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine
This protocol details the laboratory-scale synthesis of 6-Chloronicotinaldehyde.
Materials and Reagents:
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Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
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Dichloromethane (CH₂Cl₂)
-
2-Chloro-5-(hydroxymethyl)pyridine
-
Triethylamine (B128534) (Et₃N)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
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Magnetic stirrer and cooling bath (dry ice/acetone)
Procedure:
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Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Slowly add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in dichloromethane to the activated DMSO mixture. Continue stirring at -78 °C for 30-45 minutes.
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Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to stir for another 30 minutes at -78 °C before slowly warming to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
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Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 6-Chloronicotinaldehyde.
Applications in Drug Development and Agrochemicals
6-Chloronicotinaldehyde is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[6] Its aldehyde group allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and Grignard additions, while the chlorinated pyridine core can be modified through various coupling reactions.[2][6]
Role as a Pharmaceutical Building Block
This compound serves as a foundational scaffold in the development of targeted therapies. For instance, it is a precursor for the synthesis of novel inhibitors targeting enzymes critical in disease pathways.
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BRAF V600E Inhibitors: 6-Chloronicotinaldehyde is used in the synthesis of N-(thiophen-2-yl) benzamide (B126) derivatives, which are being investigated as potent inhibitors of the BRAF V600E mutated kinase, a key target in certain cancers like melanoma.[11]
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DNA Gyrase B Inhibitors: The pyridine scaffold is integral to the development of new antibacterial agents that target DNA gyrase B, an essential enzyme for bacterial DNA replication.[11]
Mechanism of Action: Swern Oxidation
The Swern oxidation proceeds via the formation of a highly reactive chloro(dimethyl)sulfonium chloride species, which then reacts with the alcohol. The subsequent deprotonation by a hindered base leads to the formation of the carbonyl compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
